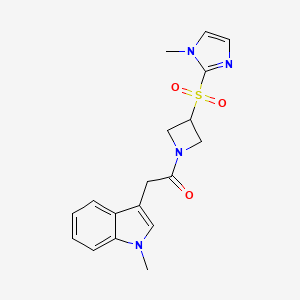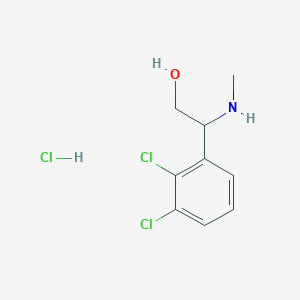![molecular formula C22H19N3O2S2 B2519245 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-16-1](/img/structure/B2519245.png)
2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of multiple functional groups and heteroatoms.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides in DMF/K2CO3 or methanol with sodium methoxide leads to S-alkylated derivatives, which can further undergo cyclization in concentrated sulfuric acid to yield thiazolo[3,2-a]pyrimidin-5-one derivatives . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system combining a thiophene ring fused to a pyrimidine ring. This core is substituted with an indolinyl moiety via an ethylene linker, which introduces a degree of conformational flexibility and could affect the molecule's binding to biological targets. The presence of a phenyl group and a thioether linkage further adds to the complexity of the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization, alkylation, and reactions with different reagents to form new heterocyclic systems . The thioether group in the compound could potentially be a site for further chemical transformations, such as oxidation or alkylation. The indolinyl moiety could also participate in electrophilic substitution reactions due to the nucleophilic nature of the indole nitrogen.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl
Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized a range of thieno[3,2-d]pyrimidine derivatives to evaluate their antitumor activities. These compounds, including various functional group modifications, demonstrated potent anticancer activity against several human cancer cell lines. Notably, certain derivatives were nearly as active as doxorubicin, a well-known chemotherapy medication, suggesting their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Applications
Another study focused on the synthesis of pyrimidino derivatives, including compounds with structural elements similar to the specified chemical. These derivatives showed significant antimicrobial activity, highlighting the synergistic effect of combining indole and benzene nuclei. The results suggested these compounds could serve as potent antimicrobial candidates, providing a foundation for future drug development efforts aimed at treating microbial infections (Chauhan, Siddiqi, & Dwivedi, 2017).
Enhanced Cytotoxic Activities
A research effort to design and synthesize new derivatives with enhanced cytotoxic activities led to the creation of a series of isatin derivatives, including those incorporating elements of thieno[2,3-d]pyrimidine. These compounds were evaluated for their in vitro cytotoxic activity against various human cancer cell lines, showing excellent anti-proliferative activities. This study underscores the potential of these derivatives in cancer therapy, offering new avenues for the treatment of gastric, breast, and oral cancers (Abu‐Hashem & Al-Hussain, 2022).
Antioxidant and Antimicrobial Evaluation
Compounds structurally related to the specified chemical have also been evaluated for their antioxidant and antimicrobial activities. This research indicates the potential of these derivatives in developing new therapeutic agents with both antioxidant and antimicrobial properties. The findings suggest a promising route for further exploration in the search for new drugs that can combat oxidative stress-related diseases and microbial infections (Saundane et al., 2012).
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-19(24-12-10-15-6-4-5-9-18(15)24)14-29-22-23-17-11-13-28-20(17)21(27)25(22)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVZHQFGMLXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

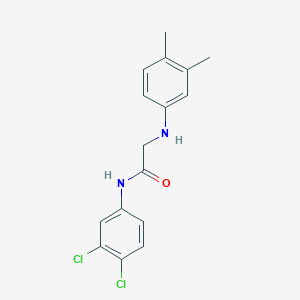



![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
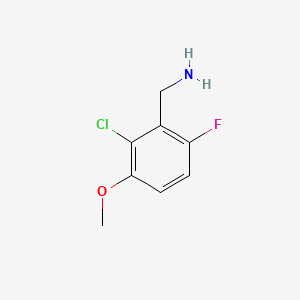
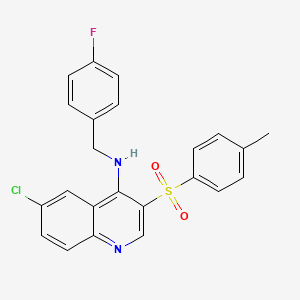
![N-[3-Oxo-3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)propyl]prop-2-enamide](/img/structure/B2519174.png)




